molecular formula C7H12O B10777019 (2R)-3-cyclopropyl-2-methylpropanal

(2R)-3-cyclopropyl-2-methylpropanal

Cat. No.: B10777019
M. Wt: 112.17 g/mol
InChI Key: NOQCSSAEKDLHCI-ZCFIWIBFSA-N
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Description

(2R)-3-cyclopropyl-2-methylpropanal is an organic compound characterized by a cyclopropyl group attached to a methylpropanal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-cyclopropyl-2-methylpropanal typically involves the use of commercially available starting materials. One common synthetic route includes the reaction of N-benzyl glycine ethyl ester with epichlorohydrin, followed by intramolecular oxirane ring opening to yield the desired product . The reaction conditions often involve the use of potassium carbonate and dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-cyclopropyl-2-methylpropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

(2R)-3-cyclopropyl-2-methylpropanal has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-3-cyclopropyl-2-methylpropanal involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and metabolic processes. The cyclopropyl group may contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-4-hydroxyproline: A structurally related compound with hydroxyl groups.

    (2R,6R)-Hydroxynorketamine: Shares a similar cyclopropyl structure but with different functional groups.

    (2R,4′R,8′R)-α-tocopherol: Contains a cyclopropyl group and is used in different applications.

Uniqueness

(2R)-3-cyclopropyl-2-methylpropanal is unique due to its specific structural configuration and the presence of both cyclopropyl and aldehyde groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(2R)-3-cyclopropyl-2-methylpropanal

InChI

InChI=1S/C7H12O/c1-6(5-8)4-7-2-3-7/h5-7H,2-4H2,1H3/t6-/m1/s1

InChI Key

NOQCSSAEKDLHCI-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CC1CC1)C=O

Canonical SMILES

CC(CC1CC1)C=O

Origin of Product

United States

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